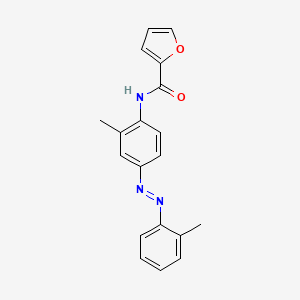
Cipargamin
描述
Cipargamin, also known as NITD609 or KAE609, is an experimental synthetic antimalarial drug belonging to the spiroindolone class . It was developed at the Novartis Institute for Tropical Diseases in Singapore, through a collaboration with the Genomics Institute of the Novartis Research Foundation (GNF), the Biomedical Primate Research Centre, and the Swiss Tropical Institute . Cipargamin was discovered by screening the Novartis library of 12,000 natural products and synthetic compounds to find compounds active against Plasmodium falciparum .
Synthesis Analysis
The synthesis of Cipargamin was achieved through an enantioselective rhodium-catalyzed addition of arylboroxines to N-unprotected ketimines . This method enabled an efficient enantioselective synthesis of Cipargamin .
Molecular Structure Analysis
Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth . The chemical formula of Cipargamin is C19H14Cl2FN3O .
Chemical Reactions Analysis
The current spiroindolone was optimized to address its metabolic liabilities leading to improved stability and exposure levels in animals . As a result, Cipargamin is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) .
Physical And Chemical Properties Analysis
Cipargamin has good physicochemical properties, promising pharmacokinetic and efficacy profile .
科学研究应用
Antimalarial Application
Cipargamin, also known as KAE609, is a potent antimalarial . It has shown significant efficacy in a phase II trial conducted on adults in Sub-Saharan Africa with uncomplicated Plasmodium falciparum malaria . The study reported rapid parasite clearance, with a median parasite clearance time (PCT) of 8 hours, which is significantly faster than the 24 hours for artemether-lumefantrine .
Dose-Escalation Study
Cipargamin has been used in a randomized, phase II dose-escalation study . In this study, Cipargamin monotherapy was given as single doses up to 150 mg or up to 50 mg once daily for 3 days . The key efficacy endpoints were parasite clearance time (PCT), and polymerase chain reaction (PCR)–corrected and uncorrected adequate clinical and parasitological response (ACPR) at 14 and 28 days .
Pharmacokinetics Study
The pharmacokinetics of Cipargamin have been studied and found to be consistent with previous data, and approximately dose proportional . This information is crucial for determining the appropriate dosage and understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.
Resistance Marker Analysis
A treatment-emerging mutation in the Pfatp4 gene, G358S, was detected in 65% of treatment failures . This suggests that Cipargamin could potentially be used as a marker for drug resistance, which is a significant concern in malaria treatment.
Hepatic Safety Assessment
A detailed assessment of the hepatic safety of Cipargamin was conducted across a wide range of doses in patients with uncomplicated falciparum malaria . The study found that Cipargamin was well tolerated with no safety concerns .
Treatment of Artemisinin-Resistant Malaria
The R561H mutation in the k13 gene, which confers artemisinin-resistance, was associated with delayed parasite clearance following treatment with artemether–lumefantrine . This suggests that Cipargamin could potentially be used in the treatment of artemisinin-resistant malaria.
作用机制
Target of Action
Cipargamin, an experimental synthetic antimalarial drug, primarily targets the sodium efflux pump PfATP4 . This pump plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
Cipargamin interacts with its target, the sodium efflux pump PfATP4, by inhibiting its function . This inhibition disrupts the sodium homeostasis in Plasmodium , leading to fatal consequences for the parasite .
Biochemical Pathways
It is known that the drug disrupts the sodium homeostasis in plasmodium . This disruption likely affects various downstream effects and pathways, ultimately leading to the death of the parasite.
Pharmacokinetics
It is known that cipargamin is well absorbed and extensively metabolized . The elimination of Cipargamin and its metabolites is primarily mediated via biliary pathways
Result of Action
The primary result of Cipargamin’s action is the rapid clearance of Plasmodium parasites . In fact, Cipargamin has shown potent, rapid activity against Plasmodium falciparum . This rapid clearance of parasites is a key factor in the drug’s potential as a treatment for malaria.
Action Environment
The action, efficacy, and stability of Cipargamin can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, the patient’s overall health status, and specific genetic factors . .
安全和危害
未来方向
Cipargamin is currently undergoing phase II clinical development . If its safety and tolerability are acceptable, Cipargamin would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria . If Cipargamin behaves similarly in people to the way it works in mice, it may be possible to develop it into a drug that could be taken just once .
属性
IUPAC Name |
(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-WPCRTTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152424 | |
| Record name | Cipargamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cipargamin | |
CAS RN |
1193314-23-6 | |
| Record name | Cipargamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipargamin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipargamin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cipargamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIPARGAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




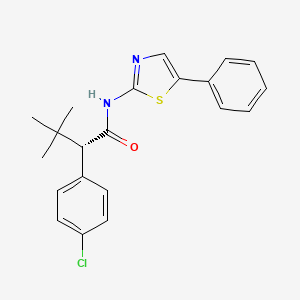
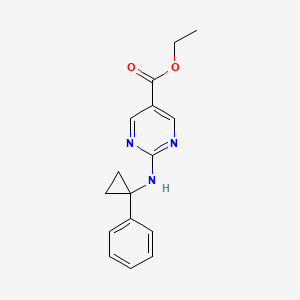
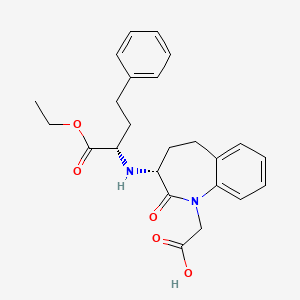
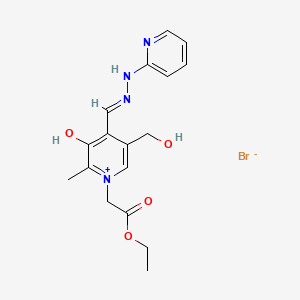
![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
